molecular formula C10H21ClN2O B1322524 N,N-Diethyl-4-piperidinecarboxamide hydrochloride CAS No. 95389-83-6

N,N-Diethyl-4-piperidinecarboxamide hydrochloride

Cat. No.: B1322524
CAS No.: 95389-83-6
M. Wt: 220.74 g/mol
InChI Key: JTRZTWHLRLJRSE-UHFFFAOYSA-N
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Description

N,N-Diethyl-4-piperidinecarboxamide hydrochloride is a chemical compound with the molecular formula C10H20N2O·HCl. It is a versatile small molecule scaffold used in various chemical and pharmaceutical applications. The compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-4-piperidinecarboxamide hydrochloride typically involves the reaction of piperidine-4-carboxylic acid with diethylamine in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization from an appropriate solvent .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: N,N-Diethyl-4-piperidinecarboxamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N,N-Diethyl-4-piperidinecarboxamide hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N,N-Diethyl-4-piperidinecarboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby altering their catalytic functions .

Comparison with Similar Compounds

  • N,N-Dimethyl-4-piperidinecarboxamide hydrochloride
  • N,N-Diethyl-2-piperidinecarboxamide hydrochloride
  • N,N-Diethyl-3-piperidinecarboxamide hydrochloride

Comparison: N,N-Diethyl-4-piperidinecarboxamide hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity .

Properties

IUPAC Name

N,N-diethylpiperidine-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O.ClH/c1-3-12(4-2)10(13)9-5-7-11-8-6-9;/h9,11H,3-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTRZTWHLRLJRSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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